

surface chemistry and reactivity of expanded perlite particles

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Compound of Interest

Compound Name: Perlite

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An In-depth Technical Guide to the Surface Chemistry and Reactivity of Expanded **Perlite** Particles

Introduction

Expanded **perlite** is a lightweight, porous material derived from **perlite**, a naturally occurring amorphous volcanic glass.[1][2] The defining characteristic of raw **perlite** is its water content, typically between 2% and 6%.[2][3] When heated rapidly to its softening range of 850-1100°C, this trapped water vaporizes, causing the material to expand dramatically—up to 20 times its original volume—creating a cellular structure of tiny, sealed air bubbles.[1][4][5][6] This process, known as expansion or exfoliation, results in a snow-white, lightweight granular material with a very low bulk density, excellent thermal and acoustic insulation properties, chemical inertness, and fire resistance.[2][5][6]

While widely utilized in construction and horticulture, the unique physicochemical properties of expanded **perlite**, particularly its high surface area and reactive surface chemistry, have garnered significant interest from researchers.[7][8] Its porous structure and siliceous surface make it an ideal candidate for advanced applications, including as a catalyst or catalyst support, an adsorbent for environmental remediation, and a carrier for the controlled delivery of active pharmaceutical ingredients (APIs).[7][9][10][11] This guide provides a detailed examination of the surface chemistry and reactivity of expanded **perlite** particles for researchers, scientists, and drug development professionals.

Physicochemical Properties

The utility of expanded **perlite** in advanced applications is fundamentally governed by its chemical composition and physical structure.

Chemical Composition

Expanded **perlite** is predominantly an aluminosilicate. Its composition consists mainly of silicon dioxide and aluminum oxide, with smaller amounts of various other metal oxides.^{[1][2]} While the exact composition varies depending on the geological source, a typical chemical breakdown is presented in Table 1.^{[1][4][12][13]} The material is generally considered chemically inert and non-toxic.^{[14][15]}

Table 1: Typical Chemical Composition of Expanded **Perlite**

Constituent	Percentage Range (wt%)	References
Silicon Dioxide (SiO ₂)	70.0 - 76.0%	^{[1][2][4][12][13]}
Aluminum Oxide (Al ₂ O ₃)	12.0 - 18.0%	^{[1][2][4][12][13]}
Potassium Oxide (K ₂ O)	3.0 - 5.0%	^{[1][12][13]}
Sodium Oxide (Na ₂ O)	2.5 - 5.0%	^{[1][10][12][13]}
Iron Oxide (Fe ₂ O ₃)	0.5 - 2.0%	^{[1][12]}
Calcium Oxide (CaO)	0.5 - 1.5%	^{[1][12]}
Magnesium Oxide (MgO)	0.1 - 0.7%	^{[1][13]}

| Loss on Ignition (H₂O) | 3.0 - 5.0% |^[1] |

Physical Properties

The expansion process imparts a unique set of physical properties to **perlite**, summarized in Table 2. The resulting low-density, porous structure is central to its functionality as a carrier or adsorbent.^{[5][8]} The surface area, in particular, can be significantly higher than that of unexpanded **perlite**, providing a large interface for chemical reactions and adsorption.^{[4][8]}

Table 2: Typical Physical Properties of Expanded **Perlite**

Property	Value	References
Bulk Density	30 - 160 kg/m ³	[3][5][12][16]
Specific Gravity	2.2 - 2.4	[16][17]
pH (in water slurry)	6.5 - 8.0	[16][17][18]
Specific Surface Area (BET)	1.2 - 53 m ² /g (can reach up to 524 m ² /g with thermal treatment)	[4][8][19][20]
Porosity	~90%	[21]
Softening Point	871 - 1093 °C	[16][17]
Melting Point	1260 - 1350 °C	[10][16]

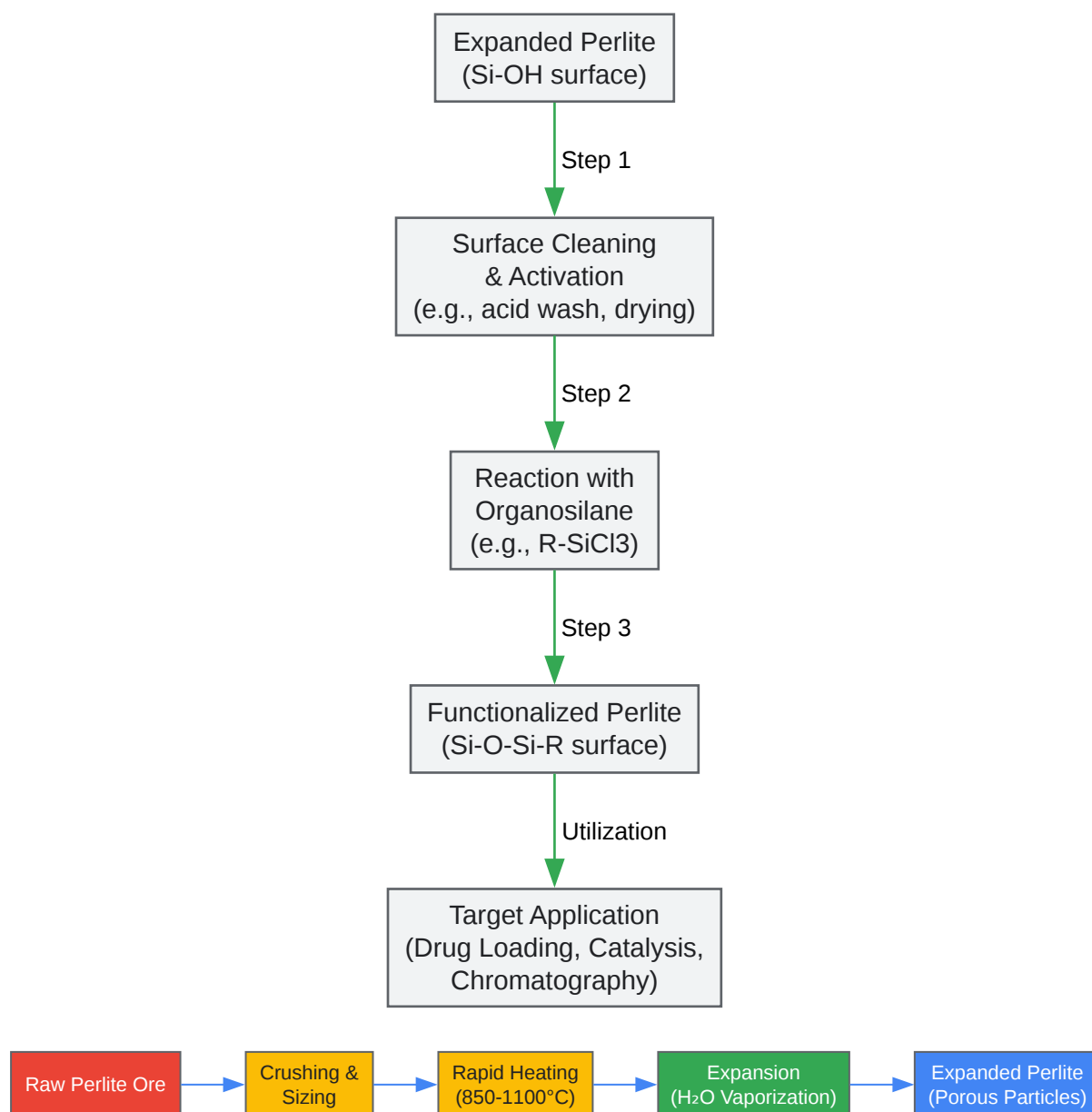
| Thermal Conductivity | 0.04 - 0.065 W/m·K |[2][10][16] |

Surface Chemistry and Reactivity

The surface of expanded **perlite** is primarily a glassy, amorphous aluminosilicate structure. Its reactivity is largely dictated by the presence of surface hydroxyl groups.

Surface Functional Groups

The primary reactive sites on the expanded **perlite** surface are hydroxyl groups, specifically silanols (Si-OH) and, to a lesser extent, aluminols (Al-OH).[9][22] These groups arise from the termination of the silica and alumina network at the particle surface. The presence and concentration of these groups make the **perlite** surface hydrophilic.[23] The hydroxyl groups can act as weak Brønsted acid sites and are the primary points for chemical modification and adsorption.[9][24]



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